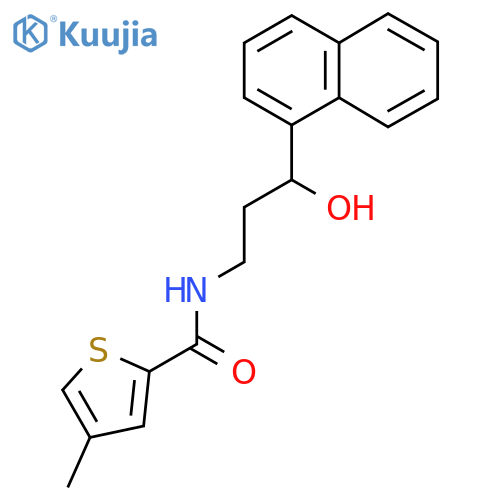Cas no 1421449-47-9 (N-3-hydroxy-3-(naphthalen-1-yl)propyl-4-methylthiophene-2-carboxamide)

1421449-47-9 structure
商品名:N-3-hydroxy-3-(naphthalen-1-yl)propyl-4-methylthiophene-2-carboxamide
N-3-hydroxy-3-(naphthalen-1-yl)propyl-4-methylthiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-3-hydroxy-3-(naphthalen-1-yl)propyl-4-methylthiophene-2-carboxamide
- 1421449-47-9
- F6190-2021
- AKOS024536834
- N-(3-hydroxy-3-naphthalen-1-ylpropyl)-4-methylthiophene-2-carboxamide
- VU0535444-1
- N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methylthiophene-2-carboxamide
- N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]-4-METHYLTHIOPHENE-2-CARBOXAMIDE
-
- インチ: 1S/C19H19NO2S/c1-13-11-18(23-12-13)19(22)20-10-9-17(21)16-8-4-6-14-5-2-3-7-15(14)16/h2-8,11-12,17,21H,9-10H2,1H3,(H,20,22)
- InChIKey: HVAOYJOILDPAOM-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C)C=C1C(NCCC(C1=CC=CC2C=CC=CC1=2)O)=O
計算された属性
- せいみつぶんしりょう: 325.11365002g/mol
- どういたいしつりょう: 325.11365002g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 403
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.6Ų
- 疎水性パラメータ計算基準値(XlogP): 4
N-3-hydroxy-3-(naphthalen-1-yl)propyl-4-methylthiophene-2-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6190-2021-2μmol |
N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-4-methylthiophene-2-carboxamide |
1421449-47-9 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6190-2021-3mg |
N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-4-methylthiophene-2-carboxamide |
1421449-47-9 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6190-2021-20mg |
N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-4-methylthiophene-2-carboxamide |
1421449-47-9 | 20mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F6190-2021-30mg |
N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-4-methylthiophene-2-carboxamide |
1421449-47-9 | 30mg |
$119.0 | 2023-09-09 | ||
| Life Chemicals | F6190-2021-40mg |
N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-4-methylthiophene-2-carboxamide |
1421449-47-9 | 40mg |
$140.0 | 2023-09-09 | ||
| Life Chemicals | F6190-2021-15mg |
N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-4-methylthiophene-2-carboxamide |
1421449-47-9 | 15mg |
$89.0 | 2023-09-09 | ||
| Life Chemicals | F6190-2021-75mg |
N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-4-methylthiophene-2-carboxamide |
1421449-47-9 | 75mg |
$208.0 | 2023-09-09 | ||
| Life Chemicals | F6190-2021-25mg |
N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-4-methylthiophene-2-carboxamide |
1421449-47-9 | 25mg |
$109.0 | 2023-09-09 | ||
| Life Chemicals | F6190-2021-5mg |
N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-4-methylthiophene-2-carboxamide |
1421449-47-9 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6190-2021-4mg |
N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-4-methylthiophene-2-carboxamide |
1421449-47-9 | 4mg |
$66.0 | 2023-09-09 |
N-3-hydroxy-3-(naphthalen-1-yl)propyl-4-methylthiophene-2-carboxamide 関連文献
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
1421449-47-9 (N-3-hydroxy-3-(naphthalen-1-yl)propyl-4-methylthiophene-2-carboxamide) 関連製品
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量